Perfluorodecanonitrile

Description

The exact mass of the compound Nonadecafluorodecanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

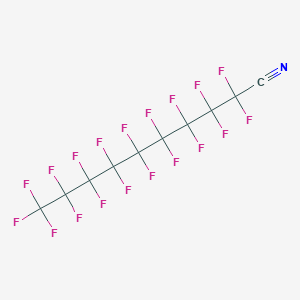

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F19N/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUHLMUCFBZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379796 | |

| Record name | Perfluorodecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379215-40-4 | |

| Record name | Perfluorodecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecafluorodecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Per and Polyfluoroalkyl Substances Pfas Research

Historical Trajectories and Evolution of Fluorinated Compounds Research

The journey of fluorinated compounds research is a long and evolving narrative that began with the isolation of elemental fluorine in 1886 by Henri Moissan. numberanalytics.com This discovery was a pivotal moment, opening the door to the field of organofluorine chemistry. numberanalytics.comnih.gov Early researchers were immediately struck by fluorine's high reactivity and electronegativity, which presented both immense challenges and intriguing possibilities. numberanalytics.com The initial synthesis of organofluorine compounds was a gradual process, with fluoroacetic acid being one of the first such compounds created. numberanalytics.com

The mid-20th century marked a significant expansion in the industrial application of organofluorine chemistry. nih.gov The accidental discovery of polytetrafluoroethylene (PTFE), later trademarked as Teflon, in 1938, showcased the remarkable properties of fluorinated polymers, including their resistance to heat, water, and oil. techspray.commdpi.commanufacturingdive.com This led to the widespread use of PFAS in a multitude of industrial and consumer products, from non-stick cookware to firefighting foams. techspray.commdpi.comnih.gov

The development of new fluorination techniques and reagents, such as electrophilic and nucleophilic fluorinating agents, further propelled the field forward, allowing for more selective and efficient synthesis of complex organofluorine compounds. numberanalytics.com However, as the use of these compounds became ubiquitous, concerns about their environmental persistence and potential health impacts began to emerge in the latter half of the 20th century. techspray.comitrcweb.org Initial studies in the 1960s and 1970s started to raise alarms, and by the 1990s and 2000s, landmark studies had highlighted the widespread presence of certain PFAS in the environment and in living organisms, including humans. techspray.comitrcweb.org This growing body of research has led to a shift in focus towards understanding the environmental fate, transport, and toxicology of these "forever chemicals". techspray.com

Perfluorodecanonitrile's Position within the Perfluorinated Nitrile Chemical Class

This compound, also known as Nonadecafluorodecanenitrile, is a highly fluorinated compound with the chemical formula C10F19N. chemimpex.comsynquestlabs.com It belongs to the chemical class of perfluorinated nitriles. These are organic compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms, and which feature a nitrile (-C≡N) functional group. The extensive fluorination of the carbon chain imparts significant chemical stability and hydrophobicity to the molecule. chemimpex.com

This compound is a long-chain perfluorinated compound, a characteristic that influences its physical and chemical properties. Research has been conducted to determine its structure, including a three-part approach presented at a student research showcase. mountsaintvincent.edu Microwave spectroscopy has also been used to study this compound. ifpan.edu.plifpan.edu.pl

Below is a table summarizing some of the known properties of this compound.

| Property | Value |

| Synonyms | Nonadecafluorodecanenitrile, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecanenitrile |

| CAS Number | 379215-40-4 |

| Molecular Formula | C10F19N |

| Molecular Weight | 495.09 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 144-147°C |

| Density | 1.701±0.06 g/cm³ (Predicted) |

Data sourced from multiple chemical information repositories. chemimpex.comsynquestlabs.comchemicalbook.com

Within the class of perfluorinated nitriles, this compound is one of several such compounds that have been synthesized and studied. Other examples include Perfluorooctanonitrile (C8F15N), Perfluorononanenitrile (C9F17N), and Perfluoroheptanenitrile (C7F13N). synquestlabs.com These compounds share the common structural feature of a perfluorinated alkyl chain attached to a nitrile group, with their properties varying based on the length of the carbon chain. This compound is noted in research as a building block for the synthesis of other fluorinated compounds and polymers. chemimpex.com

Global Research Landscape of Long-Chain Perfluorinated Nitriles

The global research landscape for long-chain perfluorinated compounds is extensive, though much of the focus has been on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). nih.govacs.org Studies have documented the worldwide distribution of these compounds in various environmental matrices, including surface water, and in biota from remote locations like the Canadian Arctic. nih.govacs.orgacs.org This widespread presence is attributed to their persistence and potential for long-range transport. nih.gov

Research has shown that industrial and urban areas are significant sources of long-chain PFAS contamination in the environment. acs.org For instance, high concentrations of PFCAs and PFSAs have been reported in the coastal seas of Western Europe and China. acs.org While the majority of this research has centered on the more well-known PFCAs and PFSAs, the detection of a homologous series of long-chain PFCAs (with carbon chain lengths from 9 to 15) in arctic animals highlights the environmental relevance of longer-chain fluorinated compounds. nih.gov

In comparison, the body of research specifically dedicated to long-chain perfluorinated nitriles, such as this compound, is more limited. Much of the available information comes from chemical suppliers and databases, with some academic studies focusing on their synthesis and spectroscopic characterization. chemimpex.comsynquestlabs.comifpan.edu.plifpan.edu.pl The environmental fate, transport, and potential bioaccumulation of long-chain perfluorinated nitriles are areas where further research is needed to fully understand their environmental profile. The established knowledge on the environmental behavior of other long-chain PFAS suggests that these nitriles may also be persistent and subject to long-range transport. ny.govnih.govnih.gov

Interdisciplinary Research Imperatives for this compound Studies

A comprehensive understanding of this compound and its potential impacts necessitates a robust interdisciplinary research approach. magnanimitas.cznih.govuc.ptru.nl The complexities associated with PFAS, from their chemical properties to their environmental behavior and biological interactions, cannot be adequately addressed from a single disciplinary perspective.

An interdisciplinary framework for studying this compound would integrate expertise from several key fields:

Analytical Chemistry: The development of sensitive and specific analytical methods is crucial for the detection and quantification of this compound in various environmental and biological matrices. epa.govitrcweb.orgyoutube.comcdc.gov This includes advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and potentially non-targeted analyses to identify transformation products. epa.govitrcweb.org

Environmental Science: Research in this area is needed to investigate the environmental fate and transport of this compound. ny.govnih.govnih.govresearchgate.net This includes studying its potential for bioaccumulation and biomagnification in ecosystems, as well as its transformation pathways. researchgate.net

Toxicology: Understanding the potential biological effects of this compound is a critical research imperative. In vitro and in vivo studies can help to elucidate its toxicological profile and mechanisms of action. nih.gov

Materials Science: Given that this compound is used as a precursor for fluorinated polymers, research into the properties and stability of these resulting materials is important for understanding their entire life cycle. chemimpex.com

By fostering collaboration between these and other relevant disciplines, the scientific community can build a more complete and nuanced understanding of this compound and its place within the broader class of PFAS.

Synthesis Methodologies and Reaction Pathways

Advanced Synthetic Routes for Perfluorodecanonitrile Production

The industrial-scale production of perfluorinated organic compounds has historically been dominated by electrochemical fluorination, while alternative chemical methods offer different selectivities and applications.

Electrochemical fluorination (ECF) stands as a primary method for the synthesis of perfluorocarbon-based compounds. wikipedia.org

C9H19CN + 19 HF → C9F19CN + 19 H2

The mechanism is believed to involve a high-valent nickel fluoride (B91410) layer (NiFx) formed on the anode surface, which acts as the fluorinating agent. core.ac.uk

Phillips Petroleum Process (CAVE): An alternative ECF method, known as the Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE) process, utilizes a porous graphite (B72142) anode in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org This technique is typically applied to volatile organic compounds. The organic substrate is passed through the porous anode, where it reacts with electrochemically generated fluorine. cecri.res.in

Beyond ECF, several chemical fluorination methods can be employed, often utilizing specialized reagents for improved selectivity under milder conditions.

Electrophilic Fluorination with N-F Reagents: Reagents such as Selectfluor (F-TEDA-BF4) are powerful electrophilic fluorinating agents used for the fluorination of a wide range of organic compounds. ref.ac.ukorganic-chemistry.org While direct perfluorination of an entire alkyl chain with such reagents is challenging, they are highly effective for selective C-H fluorination, particularly at activated positions. nih.gov This method could be applied to introduce fluorine into partially fluorinated precursors of decanonitrile. The reaction is typically performed in an organic solvent like acetonitrile. beilstein-journals.org

Fluorination with Amine-HF Complexes: Trialkylamine-poly(hydrogen fluoride) complexes, such as Et3N·nHF, serve as effective and manageable fluorinating agents and electrolytes in electrochemical fluorination. google.comlew.ro These complexes can offer improved selectivity in partial fluorinations compared to the Simons process.

The efficiency and yield of this compound synthesis are highly dependent on the precise control of reaction parameters. Optimization is crucial to maximize product formation and minimize side reactions such as fragmentation of the carbon chain, which is a common issue in high-energy fluorination processes. cecri.res.in

Key parameters for optimization include:

In Electrochemical Fluorination: Control of current density, cell voltage, temperature, and the concentration of the organic substrate in the electrolyte is critical. fluorine1.ru The use of additives, such as ionic liquids, has been shown to sometimes increase the yield and selectivity of specific fluorination reactions. google.com

In Chemical Fluorination: The choice of solvent, the specific fluorinating agent, reaction temperature, and the presence of catalysts are primary factors for optimization. For instance, fluorination reactions involving Selectfluor are often optimized by screening different solvents and reaction times to achieve the desired conversion and selectivity. beilstein-journals.orgnih.gov

Below is a table summarizing key optimization parameters for the discussed synthetic routes.

| Synthetic Route | Key Parameters for Optimization | Typical Values/Conditions | Primary Goal of Optimization |

|---|---|---|---|

| Simons ECF | Cell Voltage, Current Density, Temperature, Substrate Concentration | 5-6 V; 1-10 mA/cm²; 0-20 °C; 5-10 wt% | Maximize yield, minimize fragmentation |

| Phillips ECF (CAVE) | Anode Porosity, Substrate Feed Rate, Electrolyte Composition (KHF₂) | Varies with substrate volatility | Improve efficiency for volatile substrates |

| Electrophilic Fluorination (Selectfluor) | Solvent, Temperature, Reaction Time, Stoichiometry of Reagent | Acetonitrile; Room Temp to 90 °C; 1-24 h | Achieve high selectivity for partial fluorination |

| Amine-HF Complexes | HF content in complex (e.g., Et₃N·3HF vs Et₃N·5HF), Solvent | Varies (e.g., Et₃N·3HF for low oxidation potential substrates) | Enhance selectivity and safety |

Derivatization Strategies and Analogue Synthesis

The nitrile group and the perfluoroalkyl chain of this compound are sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives and analogues.

The electron-withdrawing nature of the perfluorodecyl group significantly influences the reactivity of the adjacent nitrile functionality.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield other valuable functional groups. chemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like HCl and heating under reflux, converts the nitrile to a carboxylic acid, producing perfluorodecanoic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis with an aqueous base like NaOH produces the salt of the carboxylic acid (sodium perfluorodecanoate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an ether solvent, or catalytic hydrogenation using catalysts like palladium, platinum, or nickel at elevated temperature and pressure. organic-chemistry.orglibretexts.org This reaction would yield 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro-1-decanamine.

Organometallic Addition: Grignard or organolithium reagents can add to the carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed upon aqueous workup to form a ketone. chemistrysteps.com

Synthesis of Heterocycles: Perfluoroalkyl nitriles are valuable precursors for synthesizing heterocyclic compounds. For example, they react with hydroxylamine (B1172632) to form perfluoroacyl amidoximes, which can be cyclized to form 3,5-bis(perfluoroalkyl)-1,2,4-oxadiazoles. acs.org

The synthesis of analogues of this compound involves modifying the carbon chain or participating in cycloaddition reactions to create novel molecular scaffolds.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. libretexts.orglibretexts.org For instance, reaction with in-situ generated nitrilimines can produce highly substituted 5-perfluoroalkyl-1,2,4-triazoles. mdpi.com This provides a direct route to complex heterocyclic structures containing a perfluoroalkyl tail.

Synthesis of Perfluoroalkyl-Substituted Heterocycles: Perfluoroalkyl groups can be incorporated into various heterocyclic systems using different synthetic strategies. Rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes is a method to produce N-perfluoroalkyl-substituted pyrroles. nih.gov While not a direct reaction of the nitrile, this showcases a pathway to analogues where the nitrile is replaced by a heterocyclic ring system.

Synthesis of Fluorinated Building Blocks: Research into the synthesis of complex fluoroorganic compounds often involves creating versatile building blocks. For example, methods have been developed for the enantioselective synthesis of fluoroalkylated benzopyranones and coumaranones, which are complex analogues containing perfluoroalkyl chains. acs.orgnih.gov

The following table summarizes the key derivatization and analogue synthesis pathways starting from a perfluorinated nitrile.

| Reaction Type | Reagents | Product Class | Example Functional Group Transformation |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Heat | Perfluorocarboxylic Acid | -CN → -COOH |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Perfluorocarboxylate Salt | -CN → -COO⁻Na⁺ |

| Reduction | 1. LiAlH₄; 2. H₂O or H₂/Pd | Perfluoroalkyl Amine | -CN → -CH₂NH₂ |

| Heterocycle Synthesis | NH₂OH, then dehydration | 1,2,4-Oxadiazole | 2x Rf-CN → Heterocycle |

| [3+2] Cycloaddition | Nitrilimine (Ar-C≡N⁺-N⁻-Ar) | 1,2,4-Triazole | -CN → Triazole ring component |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a long-chain perfluorinated nitrile, traditionally involves methods that may utilize hazardous reagents and energy-intensive conditions. However, the growing emphasis on sustainable chemical manufacturing has spurred research into greener alternatives. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A plausible and commonly employed pathway for the synthesis of perfluoroalkyl nitriles, including this compound, involves a two-step process. The first step is the formation of a perfluoroalkyl amide from a corresponding perfluoroalkyl carboxylic acid derivative, such as an acyl fluoride or an ester. The subsequent step is the dehydration of this amide to yield the desired nitrile.

Hypothetical Synthesis Pathway for this compound:

Amide Formation: Perfluorodecanoyl fluoride reacts with ammonia to form Perfluorodecanamide.

Dehydration: Perfluorodecanamide is then subjected to a dehydration process to yield this compound.

While specific literature detailing the green synthesis of this compound is scarce, general principles of green chemistry can be applied to this proposed pathway.

Alternative Solvents: The use of volatile organic compounds (VOCs) as solvents is a significant environmental concern. Research into greener fluorination reactions has explored the use of ionic liquids as a more environmentally friendly alternative. organic-chemistry.orgrsc.orgbohrium.comnih.gov Ionic liquids are salts that are liquid at low temperatures and exhibit negligible vapor pressure, reducing air pollution and potential for worker exposure. Their unique solvating properties can also enhance reaction rates and selectivity. For the dehydration of amides, solvent-free conditions or the use of greener solvents like water or superheated steam are being investigated to replace traditional high-boiling point organic solvents.

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of fluorination, advancements in catalysis aim to move away from stoichiometric reagents that generate significant waste. For instance, the development of phase-transfer catalysts can facilitate the use of milder and more sustainable fluorinating agents. ox.ac.uknih.govdntb.gov.ua For the dehydration of amides, various catalytic systems are being explored to replace harsh and corrosive dehydrating agents. Biocatalysis, utilizing enzymes like aldoxime dehydratase, presents a highly sustainable option, operating under mild conditions with high specificity, thereby reducing byproduct formation. nih.gov

Atom Economy and Waste Reduction: A key principle of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high atom economy and minimizing the generation of byproducts. For the synthesis of this compound, this would involve optimizing the amide formation and dehydration steps to achieve high yields and selectivity, thus reducing waste streams. The development of cyanide-free methods for nitrile synthesis further contributes to waste reduction and improved safety. rsc.org

The following table summarizes some green chemistry approaches and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Alternative Solvents | Use of ionic liquids in fluorination steps; solvent-free or water-based dehydration. | Reduced VOC emissions, improved reaction rates, easier product separation. |

| Catalysis | Employment of phase-transfer catalysts for fluorination; biocatalysts for amide dehydration. | Milder reaction conditions, reduced waste from stoichiometric reagents, high selectivity. |

| Energy Efficiency | Utilization of microwave, ultrasound, or mechanochemical methods. | Faster reaction times, lower energy consumption, potential for solvent-free reactions. |

| Atom Economy | Optimization of reaction conditions to maximize yield and minimize byproducts. | Reduced waste generation, more efficient use of resources. |

| Safer Reagents | Development of cyanide-free nitrile synthesis routes. | Improved operational safety, reduced environmental toxicity of waste. |

While a specific, documented green synthesis protocol for this compound is not yet widely available in scientific literature, the application of these established green chemistry principles to the plausible synthetic pathway offers a clear roadmap for developing a more sustainable manufacturing process for this important chemical compound. Continued research in these areas will be crucial for the environmentally responsible production of this compound and other fluorinated chemicals.

Advanced Spectroscopic and Structural Elucidation Studies

Microwave Spectroscopy Applications in Perfluorodecanonitrile Structural Determination

Microwave spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. libretexts.org It is an exceptionally powerful tool for determining the precise three-dimensional structure of molecules, as the rotational spectrum is directly dependent on the molecule's moments of inertia. For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment, a condition that this compound fulfills due to the presence of the highly electronegative fluorine atoms and the polar nitrile (-C≡N) group. tanta.edu.eg

The long nine-carbon perfluorinated chain of this compound allows for the existence of multiple rotational isomers, or conformers. The conformational flexibility of perfluoroalkyl chains is a subject of significant research, with studies on related molecules like perfluorooctanoic acid (PFOA) indicating that such chains often adopt a helical configuration to minimize steric repulsion between the bulky fluorine atoms. Rotational spectroscopy is uniquely suited to differentiate between these conformers. nih.gov

Each distinct conformer of this compound would have a unique geometric structure and therefore a unique set of moments of inertia (Iₐ, Iₑ, I𝒸). These, in turn, give rise to a unique set of rotational constants (A, B, C) and a distinct, predictable rotational spectrum. wikipedia.org By recording the microwave spectrum of a gaseous, jet-cooled sample of this compound, individual rotational transitions can be measured with very high precision. The experimental rotational constants derived from fitting these transitions can then be compared with theoretical constants calculated for various potential conformers to unambiguously identify the specific conformation(s) present in the gas phase.

Illustrative data for potential conformers of this compound, demonstrating how rotational constants would differ.

Interactive Table 1: Hypothetical Rotational Constants for this compound Conformers| Conformer | Predicted A (MHz) | Predicted B (MHz) | Predicted C (MHz) |

|---|---|---|---|

| Helical | 850.12 | 150.45 | 145.33 |

| Linear Zig-Zag | 1200.50 | 110.89 | 109.78 |

To obtain a definitive experimental structure, microwave spectroscopy is often combined with isotopic substitution. By synthesizing and analyzing isotopologues of this compound (e.g., substituting a specific ¹²C with ¹³C, or the ¹⁴N with ¹⁵N), the mass distribution of the molecule is altered in a known way. This change shifts the moments of inertia and, consequently, the frequencies of the rotational transitions.

The measurement of these frequency shifts for several single-isotope substitutions allows for the calculation of the precise coordinates of the substituted atoms within the molecule's principal axis system using Kraitchman's equations. This process yields a highly accurate substitution structure (rₛ), providing definitive bond lengths and angles that are independent of theoretical calculations. This method is considered the gold standard for gas-phase molecular structure determination.

Example of expected changes in rotational constants upon single isotopic substitution at the nitrile carbon.

Interactive Table 2: Effect of Isotopic Substitution on Rotational Constants| Isotopologue | B (MHz) - Parent | B (MHz) - Substituted | Change (ΔB) |

|---|---|---|---|

| C₉F₁₉¹²C¹⁴N | 150.450 | - | - |

Quantum chemical calculations are an indispensable partner to experimental microwave spectroscopy. rsc.org High-level computational methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are used to predict the stable conformations of this compound. nih.gov These calculations provide optimized geometries, relative energies, and, crucially, the predicted rotational constants and dipole moment components for each conformer.

These theoretical predictions are vital for several reasons:

They guide the experimental search for the rotational spectrum, as researchers know which frequency ranges to scan.

They provide the basis for assigning the complex observed spectrum to a specific molecular structure.

The comparison between the experimental and calculated rotational constants serves as a rigorous benchmark for the accuracy of the computational method used. tu-braunschweig.de

A hypothetical comparison between experimental and calculated rotational constants to identify the correct conformer.

Interactive Table 3: Comparison of Experimental and Theoretical Data| Spectroscopic Constant | Experimental Value (MHz) | Calculated (Helical) | Calculated (Linear) |

|---|---|---|---|

| A | 850.15 ± 0.01 | 850.12 | 1200.50 |

| B | 150.44 ± 0.001 | 150.45 | 110.89 |

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. youtube.com These methods provide valuable information on chemical functional groups, bonding, and molecular structure. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. youtube.com Raman spectroscopy measures the inelastic scattering of laser light, detecting vibrations that cause a change in the molecule's polarizability. researchgate.net For this compound, the two techniques would provide complementary information.

An infrared or Raman spectrum of this compound acts as a "molecular fingerprint," with specific absorption bands corresponding to the vibrations of its distinct chemical bonds. The analysis of these bands allows for the confirmation of its functional groups.

Key expected vibrational modes for this compound would include:

Nitrile Group (C≡N): A sharp, intense absorption band in the IR spectrum, typically found in the 2200-2260 cm⁻¹ region. This band is a clear indicator of the nitrile functional group.

C-F Bonds: Perfluorinated compounds exhibit very strong and characteristic absorption bands in the region of approximately 1100-1350 cm⁻¹. These are due to the various C-F stretching modes. The intensity of these bands is a hallmark of fluorocarbon compounds.

C-C Bonds: The stretching vibrations of the C-C backbone would appear in the fingerprint region of the spectrum, generally below 1500 cm⁻¹.

By analyzing the position, intensity, and shape of these bands, the chemical identity and purity of a this compound sample can be verified.

A table of characteristic vibrational frequencies expected for this compound.

Interactive Table 4: Characteristic Vibrational Frequencies| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| -C≡N | Stretch | 2240 - 2260 | Medium to Strong |

| -CF₂- | Asymmetric Stretch | 1280 - 1350 | Very Strong |

| -CF₂- | Symmetric Stretch | 1120 - 1220 | Very Strong |

| -CF₃ | Asymmetric Stretch | ~1240 | Very Strong |

| -C-C- | Stretch | 900 - 1100 | Medium to Weak |

For this compound, vibrations involving the bending, wagging, or twisting of the C-C-C backbone and CF₂ groups would be expected to shift in frequency between a helical and a more linear conformer. researchgate.net These shifts arise from changes in vibrational coupling and intramolecular forces in different geometries.

By comparing the experimental IR and Raman spectra with spectra predicted by quantum chemical calculations for different conformers, it is possible to identify the dominant conformation in a given phase (solid, liquid, or gas). This approach is particularly useful for studying condensed phases, where microwave spectroscopy is not applicable.

Hypothetical data showing how the frequency of a conformationally sensitive mode might change.

Interactive Table 5: Conformational Effects on a Vibrational Mode| Vibrational Mode | Frequency in Helical Conformer (cm⁻¹) | Frequency in Linear Conformer (cm⁻¹) |

|---|---|---|

| CF₂ Wagging Mode | 615 | 628 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and elucidating its structure through controlled fragmentation. Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited analytical method. nih.govchromatographyonline.com

Upon introduction into the mass spectrometer, the molecule is ionized. Hard ionization techniques like Electron Ionization (EI) impart significant energy, causing the molecular ion to undergo reproducible fragmentation. acdlabs.com The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to occur primarily through the cleavage of C-C bonds within the stable perfluoroalkyl chain and the C-C bond adjacent to the nitrile group.

The fragmentation pathway typically involves the loss of neutral radical species. libretexts.org Common fragments would include the loss of a CF₃ radical, leading to a prominent [M-CF₃]⁺ ion. Successive losses of CF₂ units can also occur, generating a characteristic series of peaks separated by 50 m/z (the mass of a CF₂ unit). The stability of perfluoroalkyl carbocations means that fragments such as C₃F₇⁺ (m/z 169), C₄F₉⁺ (m/z 219), and C₅F₁₁⁺ (m/z 269) are commonly observed from longer perfluorinated chains. Analysis of these fragmentation patterns allows for the confirmation of the perfluorinated chain's length and structure. Tandem mass spectrometry (MS/MS) can be used to isolate a specific precursor ion and induce further fragmentation (Collision-Induced Dissociation, CID), providing a more detailed picture of the fragmentation pathways and confirming ion structures. nih.govuvic.ca

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₀F₁₉N)

The molecular weight of this compound is approximately 495.08 g/mol . The table below lists plausible fragment ions and their corresponding mass-to-charge ratios (m/z) expected in an EI mass spectrum.

| Fragment Ion Formula | Lost Neutral Fragment | Predicted m/z (Nominal Mass) |

| [C₁₀F₁₉N]⁺• (Molecular Ion) | - | 495 |

| [C₉F₁₆N]⁺ | •CF₃ | 426 |

| [C₉F₁₉]⁺ | •CN | 469 |

| [C₈F₁₇]⁺ | C₂F₂N• | 419 |

| [C₇F₁₅]⁺ | C₃F₄N• | 369 |

| [C₆F₁₃]⁺ | C₄F₆N• | 319 |

| [C₅F₁₁]⁺ | C₅F₈N• | 269 |

| [C₄F₉]⁺ | C₆F₁₀N• | 219 |

| [C₃F₇]⁺ | C₇F₁₂N• | 169 |

| [CF₃]⁺ | C₉F₁₆N• | 69 |

X-ray Diffraction and Crystallographic Analysis (where applicable to solid forms or derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.gov

This compound is a liquid at standard temperature and pressure. Therefore, X-ray crystallographic analysis would require growing a single crystal of the compound at low temperatures. Alternatively, a solid derivative of this compound could be synthesized and crystallized for analysis.

If a suitable crystal were obtained, the resulting X-ray structure would provide unparalleled detail. It would confirm the linear, extended conformation typical of perfluoroalkyl chains, driven by the steric repulsion of the fluorine atoms. Precise measurements of the C-C and C-F bond lengths, as well as the C-C-C and F-C-F bond angles, could be obtained. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insight into non-covalent intermolecular forces, such as dipole-dipole interactions involving the nitrile groups and weak fluorine-fluorine contacts. researchgate.net While no public crystal structure for this compound is currently available, the technique remains the gold standard for absolute structural proof if a solid form can be produced.

Environmental Dynamics and Biogeochemical Cycling

Environmental Occurrence and Distribution Studies

Comprehensive studies detailing the detection and concentration of Perfluorodecanonitrile in aquatic and terrestrial ecosystems, as well as its atmospheric presence, are not available in the reviewed scientific literature. General research on PFAS indicates that these substances can be found in various environmental matrices, but specific data for this compound is lacking.

No specific data on the detection or concentration of this compound in aquatic ecosystems, such as rivers, lakes, oceans, or sediments, could be located in the available literature. While studies have documented the presence of other PFAS compounds in aquatic environments, information on this compound is not included.

Similarly, there is a lack of specific research on the presence of this compound in terrestrial matrices like soil and sewage sludge. Although the application of sewage sludge can introduce persistent organic pollutants to agricultural soils, no studies have specifically identified or quantified this compound in these contexts.

The atmospheric transport and deposition of PFAS are recognized as significant pathways for their widespread environmental distribution. europa.eu However, modeling and observational studies focusing specifically on the atmospheric behavior of this compound are not available. General principles of atmospheric transport suggest that PFAS can be carried over long distances and deposited in remote areas through both wet and dry deposition.

Persistence and Degradation Pathways in Environmental Compartments

The persistence of PFAS is a defining characteristic of this class of compounds. rsc.org They are generally resistant to environmental degradation processes.

Specific studies on the abiotic degradation of this compound through processes such as photolysis (degradation by light) and hydrolysis (reaction with water) are not present in the scientific literature. While abiotic degradation can be a pathway for the breakdown of some environmental contaminants, the high stability of the perfluoroalkyl structure suggests that such processes are likely to be slow for this compound. noack-lab.com

There is no available research detailing the biotic degradation or microbial transformation of this compound. While microorganisms play a crucial role in the breakdown of many organic pollutants, the carbon-fluorine bond in PFAS presents a significant challenge to microbial enzymes. rsc.orgnih.gov Studies on other PFAS have shown that microbial transformation can occur for some polyfluorinated substances, but information specific to this compound is absent. nih.gov

Formation of Transformation Products and Metabolites

The environmental transformation and metabolic fate of this compound are not extensively documented in dedicated studies. However, based on the known behavior of other per- and polyfluoroalkyl substances (PFAS), particularly precursor compounds, its potential pathways can be inferred. Precursor compounds are substances that can transform or degrade into other persistent PFAS in the environment. copernicus.org

Transformation processes in the environment can be categorized as biotic (carried out by living organisms) or abiotic (occurring through chemical or physical processes like hydrolysis or photolysis). numberanalytics.comnih.gov For many PFAS precursors, biotransformation is a key process. nih.gov For instance, fluorotelomer alcohols (FTOHs) are known to undergo biotransformation to form perfluoroalkyl carboxylic acids (PFCAs). nih.gov

In organisms, metabolism of xenobiotics (foreign chemical substances) typically occurs in phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. nih.gov For certain PFAS compounds, such as perfluoroalkyl carboxamides, hydrolysis has been identified as a major in vivo metabolism pathway in organisms like zebrafish, leading to the formation of corresponding PFCAs. nih.gov Given the nitrile group (-C≡N) in this compound, hydrolysis is a plausible transformation pathway, which would convert the nitrile to a carboxylic acid, yielding perfluorodecanoic acid (PFDA).

Metabolites are the intermediate or end products of metabolism. numberanalytics.com If this compound undergoes hydrolysis in an organism, PFDA would be its primary metabolite. The conversion of precursor compounds is a significant, though indirect, source of terminal, persistent PFAAs found in the environment. nih.gov

Bioaccumulation and Biomagnification Potential in Food Webs

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, faster than the organism can remove it. mdpi.com This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food. fao.orgup.pt Biomagnification, also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov A Trophic Magnification Factor (TMF) greater than 1 indicates that a substance biomagnifies. nih.gov

Specific bioaccumulation data for this compound is not available in the scientific literature. However, the potential for bioaccumulation can be inferred from studies on other long-chain PFAS, particularly those with a similar carbon chain length. Research consistently shows that the bioaccumulation potential of PFCAs and other PFAS increases with the length of the perfluoroalkyl chain. mdpi.com

Studies of various freshwater and marine food webs have demonstrated that long-chain PFCAs (those with nine or more carbons) and perfluorooctane (B1214571) sulfonate (PFOS) tend to biomagnify. nih.govresearchgate.net For example, perfluorodecanoic acid (PFDA), a C10 perfluorinated acid and potential metabolite of this compound, has been shown to biomagnify in several food webs.

The following table presents Trophic Magnification Factors (TMFs) for several long-chain PFAS, including the C10 compound PFDA, from a study in a freshwater food web. This data illustrates the general behavior of compounds structurally similar to this compound.

| Compound Name | Abbreviation | Carbon Chain Length | Trophic Magnification Factor (TMF) |

|---|---|---|---|

| Perfluorononanoic acid | PFNA | C9 | 2.1 |

| Perfluorodecanoic acid | PFDA | C10 | 2.8 |

| Perfluoroundecanoic acid | PFUnDA | C11 | 3.7 |

| Perfluorododecanoic acid | PFDoDA | C12 | 3.4 |

| Perfluorooctane sulfonate | PFOS | C8 | 2.9 |

Data sourced from a study on a freshwater food web in Taihu Lake, China. nih.gov

Given that PFDA (a C10 compound) shows significant biomagnification (TMF = 2.8), it is highly probable that this compound, also a C10 compound, has a similar potential to bioaccumulate and biomagnify in food webs.

Source Identification and Emission Inventories

Identifying the specific sources of this compound is challenging due to a lack of targeted emission data. Emission inventories, which are detailed estimates of pollutants discharged into the atmosphere, typically focus on broader categories of fluorinated compounds or more well-known legacy PFAS. copernicus.orgoecd.orgresearchgate.net

Industrial processes are the primary origin of anthropogenic greenhouse gases and other pollutants. iges.or.jpenergystar.gov Fluorinated gases, including perfluorocarbons (PFCs), are almost entirely man-made and are used in or created by various industrial activities. whatsyourimpact.org Major sources of PFAS emissions include manufacturing facilities that produce fluoropolymers and other fluorochemicals. rsc.org During the production of fluoropolymers, a variety of PFAS are used as processing aids, and by-products can be formed and emitted. rsc.org

Global emission inventories for PFCAs show that historical emissions were dominated by releases from fluoropolymer production, primarily in North America, Europe, and Japan. oecd.org More recently, a geographical shift in these industrial sources to Asian economies has been observed. oecd.org

While a specific emission inventory for this compound does not exist, its sources are likely linked to the broader fluorochemical industry. energystar.gov It could be used as a raw material, an intermediate in the synthesis of other fluorochemicals, or be present as an impurity or by-product in commercial fluorinated products. Without specific reporting, its presence in emissions from industrial sites remains unquantified. copernicus.org

Ecotoxicological and Human Health Risk Assessment

Ecotoxicity Studies in Aquatic and Terrestrial Organisms

There is currently no specific information available in the reviewed scientific literature on the ecotoxicity of perfluorodecanonitrile in aquatic and terrestrial organisms.

Acute and Chronic Effects on Indicator Species

Data on the acute and chronic effects of this compound on indicator species are not available in the current body of scientific literature. Studies on other PFAS compounds have utilized various indicator species to assess environmental risk, but these findings cannot be directly applied to this compound. frontiersin.orgtoxicdocs.orgnih.gov

Endocrine Disruption Potentials

Specific studies on the endocrine disruption potential of this compound have not been identified in the available literature. While endocrine-disrupting effects are a known concern for some PFAS compounds, data for this compound is lacking. cdc.govnih.gov

Developmental and Reproductive Toxicity

Information regarding the developmental and reproductive toxicity of this compound in any organism is not present in the reviewed scientific literature. Research on other PFAS has indicated potential for developmental and reproductive effects, but this cannot be assumed for this compound without specific investigation.

Mammalian Toxicology and In Vitro/In Vivo Research

There is a lack of specific mammalian toxicology data from in vitro or in vivo research for this compound in the public domain.

Mechanisms of Toxicity at Cellular and Molecular Levels

The specific mechanisms of toxicity for this compound at the cellular and molecular level have not been elucidated in the available scientific literature. Understanding such mechanisms is fundamental to assessing risk.

Organ-Specific Toxicological Impacts

No studies were found that investigated the organ-specific toxicological impacts of this compound in mammals. While hepatotoxicity, nephrotoxicity, and effects on the immune and cardiovascular systems have been associated with other PFAS, these cannot be attributed to this compound without direct evidence. nih.gov

Immunomodulatory Effects

There is a notable lack of published scientific literature specifically investigating the immunomodulatory effects of this compound. However, research on other per- and polyfluoroalkyl substances (PFAS) indicates that the immune system can be a target for this class of chemicals. cdc.govnih.govpfascentral.org For instance, studies on perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have demonstrated alterations in inflammatory responses, cytokine production, and both adaptive and innate immune responses in various animal models. nih.govnih.gov Evidence suggests that these immune effects in laboratory animals occur at serum concentrations relevant to those found in highly exposed human populations. nih.gov The National Toxicology Program has concluded that PFOA and PFOS are immune hazards to humans. cdc.gov

To provide some context, studies on the structurally related compound, perfluorodecanoic acid (PFDA), have been conducted. It is crucial to emphasize that PFDA and this compound are different chemical compounds, and their toxicological profiles may vary. In animal studies, PFDA has been shown to have immunomodulatory effects. nih.gov For example, PFOS, a related PFAS, has been shown to suppress the IgM antibody response in laboratory studies and has been associated with suppressed disease resistance and natural killer (NK) cell activity. nih.gov

It must be reiterated that the following data pertains to Perfluorodecanoic Acid (PFDA), not this compound, and is presented for contextual purposes only due to the absence of data on the latter.

| Study Type | Model | Observed Effects of Perfluorodecanoic Acid (PFDA) |

| Animal Study | Rodents | Developmental neurotoxic effects have been indicated. nih.gov |

| Animal Study | Rodents | Associated with reduced response to vaccination (T-cell-dependent antibody response). nih.gov |

Genotoxicity and Carcinogenicity Assessments

Specific genotoxicity and carcinogenicity assessments for this compound are not available in the peer-reviewed scientific literature. onpointehsfirstresponders.com The broader class of PFAS are generally considered non-genotoxic, though some studies suggest that exposure may be associated with oxidative stress, which could indirectly lead to genotoxic effects. nih.gov

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of two of the most well-studied PFAS, PFOA and PFOS. PFOA has been classified as "carcinogenic to humans" (Group 1), based on sufficient evidence in experimental animals and strong mechanistic evidence in exposed humans. nih.govyoutube.com PFOS was classified as "possibly carcinogenic to humans" (Group 2B), based on strong mechanistic evidence. nih.govyoutube.com

Given the absence of data for this compound, findings for the related compound perfluorodecanoic acid (PFDA) are presented below for context. Crucially, these findings for PFDA cannot be extrapolated to predict the effects of this compound.

A battery of in vitro and in vivo assays was conducted to evaluate the genotoxic potential of PFDA. dtic.mil The results indicated that PFDA does not significantly interact with genetic material, except possibly at highly toxic doses. dtic.mil

Genotoxicity Assessment of Perfluorodecanoic Acid (PFDA)

| Assay | Result | Conditions |

|---|---|---|

| Ames Salmonella/microsomal mutagenicity assay | Negative | Not specified in abstract |

| Chinese hamster ovary (CHO) gene mutation assay | Not specified in abstract | Not specified in abstract |

| CHO sister chromatid exchange (SCE) assay | Negative | Not specified in abstract |

| CHO chromosome aberrations assay | Positive | Dose-related increase in the presence of S9 microsomal enzymes at highly toxic treatments. dtic.mil |

| BALB/c-3T3 cell transformation assay | Negative | Not specified in abstract |

| In vivo/in vitro unscheduled DNA (UDS) synthesis assay | Not specified in abstract | Not specified in abstract |

Human Exposure Pathways and Biomarkers of Exposure

Occupational Exposure Studies

There are no specific occupational exposure studies focused on this compound available in the reviewed scientific literature. chemicalbook.com Research on occupational exposure to PFAS has historically concentrated on fluorochemical production workers and has more recently expanded to other professions like firefighters and professional ski waxers. nih.govnih.gov These studies have shown that inhalation of aerosols and vapors, as well as ingestion of contaminated dust, are primary exposure pathways in workplace settings. nih.gov Dermal contact is also a potential route of exposure. nih.gov However, these studies have typically measured a panel of more common PFAS, and data specific to this compound is absent.

General Population Exposure Assessment

There is no available data on the exposure of the general population to this compound. Biomonitoring studies, such as those conducted by the U.S. Centers for Disease Control and Prevention (CDC), have measured the levels of several other PFAS in the blood of the general population, but this compound has not been included in these surveys. epa.govnih.gov For the general population, primary exposure routes to other PFAS are believed to be through the consumption of contaminated food and drinking water, and the use of consumer products containing these substances. ca.gov

Development of Biological Monitoring Methods

No specific biological monitoring methods for the detection of this compound in human matrices (e.g., blood, urine) have been described in the published literature. The development of such methods is a prerequisite for assessing human exposure and conducting epidemiological research. For other PFAS, methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly used to quantify their presence in biological samples. nih.gov These methods often involve solid-phase extraction for sample clean-up and concentration. nih.gov The establishment of validated analytical methods would be a critical first step in understanding the extent of human exposure to this compound.

Epidemiological Investigations and Public Health Implications

There have been no epidemiological studies investigating potential associations between exposure to this compound and health outcomes in human populations. Consequently, the public health implications of exposure to this specific compound are unknown.

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic separation is a cornerstone in the analysis of Perfluorodecanonitrile, enabling its isolation from other co-existing compounds that could interfere with accurate measurement. The choice of chromatographic technique is dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively high boiling point, appropriate GC parameters are crucial for achieving good chromatographic separation and peak shape.

Detailed Research Findings: The retention behavior of a compound in GC is characterized by its retention index (RI), which is a normalized measure of its elution time relative to a series of n-alkane standards. While a specific experimentally determined retention index for this compound is not readily available in public databases, its RI can be estimated based on its structure and comparison with other perfluorinated compounds. The NIST Gas Chromatography Retention Index Database is a valuable resource for such information on a wide range of compounds. nist.govchemrxiv.orgnist.govchemrxiv.orgnih.gov The choice of the GC column's stationary phase is critical, with mid-polar phases like 6% cyanopropylphenyl/94% dimethylpolysiloxane (624) being a potential option for separating polar nitriles. chemrxiv.orgchemrxiv.org

The mass spectrum of this compound upon electron ionization (EI) would be expected to show a characteristic fragmentation pattern. While a publicly available experimental spectrum for this specific compound is not found, computational tools can predict EI-MS spectra based on the chemical structure. nih.govresearchgate.net These predictions are based on known fragmentation rules for perfluorinated compounds and can aid in the tentative identification of the molecule in the absence of a reference standard. The fragmentation of perfluorinated compounds often involves the cleavage of C-C bonds and the loss of CF2 units.

| Parameter | Typical Conditions for PFAS Analysis |

| GC Column | Mid-polar capillary column (e.g., 6% cyanopropylphenyl/94% dimethylpolysiloxane) |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-300 °C |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.govlcms.cznih.gov

Detailed Research Findings: For the analysis of this compound, a reversed-phase LC separation would typically be employed, using a C18 or similar stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization efficiency.

In the tandem mass spectrometer, the analyte is first ionized, typically using electrospray ionization (ESI) in negative ion mode, to form a precursor ion. This precursor ion is then fragmented in the collision cell to produce characteristic product ions. The specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) transitions, provide a high degree of selectivity and sensitivity for quantification. While specific, experimentally validated MRM transitions for this compound are not documented in the reviewed literature, they can be predicted based on the compound's structure and the known fragmentation patterns of similar perfluorinated compounds. A proposed transition would involve the selection of the deprotonated molecule [M-H]⁻ or an adduct ion as the precursor ion, followed by collision-induced dissociation to generate stable fragment ions. The optimization of collision energy is crucial for maximizing the signal of the selected transitions. forensicrti.orgshimadzu.com

| Parameter | Typical Conditions for PFAS Analysis |

| LC Column | C18 reversed-phase column |

| Mobile Phase A | Water with additives (e.g., 20 mM ammonium acetate) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | A gradient from high aqueous to high organic content |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Comprehensive Two-Dimensional Chromatography

For highly complex samples where conventional one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC) can be employed. nih.govgcms.cznih.gov

Detailed Research Findings: GC×GC coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced peak capacity and sensitivity, allowing for the separation of target analytes from complex matrix interferences. gcms.czazom.comnews-medical.net This technique is particularly useful for the non-targeted screening of unknown compounds in environmental samples. The structured two-dimensional chromatograms generated by GC×GC can reveal patterns and relationships between different classes of compounds. While specific applications of GC×GC for this compound have not been reported, the technique's proven capability in separating complex mixtures of PFAS makes it a promising tool for its analysis.

Sample Preparation and Extraction Protocols for Complex Matrices

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of the extraction protocol depends heavily on the nature of the sample matrix (e.g., water, soil, biological tissues).

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of PFAS from aqueous samples. chromatographyonline.comweber.huunitedchem.comglsciencesinc.comnih.gov

Detailed Research Findings: The selection of the appropriate SPE sorbent is critical for achieving good recovery of the target analyte. For perfluorinated compounds, polymer-based sorbents, such as those containing polystyrene-divinylbenzene or other specialized polymers, are often preferred due to their high affinity for these compounds. glsciencesinc.comsilicycle.comalwsci.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. The pH of the sample and the choice of elution solvent are key parameters that need to be optimized to ensure efficient extraction and recovery of this compound. While specific recovery data for this compound using SPE is not available, studies on other long-chain PFAS suggest that with proper method optimization, high recoveries can be achieved. nih.gov

| Step | Description |

| Sorbent Conditioning | Pre-washing the sorbent with an organic solvent (e.g., methanol) followed by water to activate the stationary phase. |

| Sample Loading | Passing the aqueous sample through the SPE cartridge, where the analyte is retained on the sorbent. |

| Washing | Rinsing the cartridge with a weak solvent to remove hydrophilic interferences while the analyte remains bound. |

| Elution | Eluting the analyte from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile). |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular sample preparation technique, particularly for the analysis of pesticides and other organic contaminants in solid and semi-solid matrices like soil and food. nih.govsci-hub.senih.govmdpi.commdpi.com

Detailed Research Findings: The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, where a small amount of sorbent is added to the extract to remove interfering matrix components. For the analysis of perfluorinated compounds in soil, modifications to the standard QuEChERS protocol may be necessary to improve the recovery of these highly fluorinated and often polar compounds. This can include adjusting the solvent composition and the type and amount of d-SPE sorbent used. While specific QuEChERS protocols for this compound are not well-documented, the general framework of the method can be adapted and optimized for its extraction from complex matrices. Recovery and matrix effects would need to be carefully evaluated during method validation. nih.govsci-hub.senih.gov

| Step | Description |

| Extraction | Homogenized sample is shaken with an organic solvent (e.g., acetonitrile) and a salt mixture. |

| Phase Separation | Centrifugation is used to separate the organic layer containing the analyte from the aqueous and solid phases. |

| Dispersive SPE Cleanup | An aliquot of the organic extract is mixed with a sorbent (e.g., PSA, C18) to remove interferences. |

| Analysis | After centrifugation, the cleaned extract is ready for GC-MS or LC-MS/MS analysis. |

Advanced Microextraction Techniques

The effective extraction and preconcentration of this compound from complex sample matrices are critical for accurate quantification at trace levels. Advanced microextraction techniques offer significant advantages over traditional methods, including reduced solvent consumption, lower costs, and improved enrichment factors.

Several microextraction techniques have been adapted for the analysis of PFAS compounds, and their application to this compound is an area of ongoing research. These techniques often involve the partitioning of the analyte from a sample matrix into a small volume of an extraction phase.

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract analytes. The choice of fiber coating is crucial for the selective extraction of target compounds. For PFAS analysis, novel sorbent materials are being developed to enhance extraction efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient method that involves the injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution with a large surface area, facilitating the rapid transfer of the analyte into the extraction solvent.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) employs a porous hollow fiber to protect a small volume of acceptor phase from the sample matrix. This technique can be performed in two-phase or three-phase modes, offering flexibility for the extraction of a wide range of analytes.

While specific studies focusing solely on this compound are limited, research on analogous PFAS compounds provides valuable insights into the potential application of these techniques. The selection of the appropriate microextraction method depends on the sample matrix, the target analyte's properties, and the desired detection limits.

Novel Detection Strategies and Sensor Development

The development of novel detection strategies and sensors for the rapid and on-site monitoring of this compound is a key area of research. These technologies aim to provide real-time or near-real-time data, complementing traditional laboratory-based analyses.

Electrochemical Sensors offer a promising approach for the sensitive and selective detection of PFAS. These sensors typically rely on the interaction of the target analyte with a modified electrode surface, resulting in a measurable electrical signal. Recent advancements in nanomaterials have enabled the development of highly sensitive electrochemical sensors for various environmental pollutants. While specific electrochemical sensors for this compound are not yet widely reported, research on sensors for other PFAS, such as perfluorooctanoic acid (PFOA), demonstrates the potential of this technology. For instance, a graphene nanosheet-based sensor has been developed for the detection of PFOA and perfluorodecanoic acid (PFDA), a structurally similar compound to this compound.

Optical Sensors , including those based on fluorescence and colorimetry, are also being explored for PFAS detection. These sensors utilize changes in optical properties upon interaction with the target analyte. The development of selective recognition elements, such as molecularly imprinted polymers or specific antibodies, is crucial for the design of highly selective optical sensors.

Immunosensors leverage the high specificity of antibody-antigen interactions for the detection of target molecules. While the development of antibodies specific to this compound is a prerequisite, immunosensors have the potential to offer highly selective and sensitive detection platforms.

The table below summarizes some of the novel detection strategies being investigated for PFAS compounds, which could be adapted for this compound.

| Detection Strategy | Principle | Potential Advantages |

| Electrochemical Sensors | Measurement of changes in electrical properties (e.g., current, potential) upon analyte interaction with an electrode. | High sensitivity, portability, potential for miniaturization. |

| Optical Sensors | Detection of changes in optical signals (e.g., fluorescence, absorbance) upon analyte binding to a sensing element. | High sensitivity, potential for remote sensing. |

| Immunosensors | Utilization of specific antibody-antigen binding for highly selective detection. | High specificity and sensitivity. |

Quality Assurance and Quality Control in this compound Analysis

Robust quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and accuracy of analytical data for this compound, especially at the trace levels typically found in environmental samples. Given the ubiquitous nature of some PFAS compounds, stringent measures are necessary to prevent sample contamination and ensure data integrity.

Key components of a comprehensive QA/QC program for this compound analysis include:

Method Validation : Analytical methods must be thoroughly validated to demonstrate their suitability for the intended purpose. pfigueiredo.orgresearchgate.netbund.dedemarcheiso17025.comyoutube.com Validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). esslabshop.comsigmaaldrich.comgtfch.org

Use of Blanks : The analysis of various types of blanks (e.g., method blanks, field blanks, and instrument blanks) is crucial to monitor for potential contamination during sample collection, preparation, and analysis.

Certified Reference Materials (CRMs) : The use of CRMs, when available, is vital for assessing the accuracy of the analytical method. sigmaaldrich.comresearchgate.netaccustandard.comzeptometrix.com CRMs are materials with a certified concentration of the target analyte in a specific matrix. While CRMs specifically for this compound may be limited, those for other PFAS can provide valuable quality control data.

Spiked Samples : Matrix spikes and matrix spike duplicates are used to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision and accuracy.

Interlaboratory Comparison Studies : Participation in proficiency testing (PT) schemes or interlaboratory comparison studies allows a laboratory to assess its performance against other laboratories analyzing the same samples. nist.govnist.govresearchgate.net This provides an external measure of a laboratory's analytical capabilities.

The following table outlines essential QA/QC samples and their purpose in the analysis of this compound.

| QA/QC Sample | Purpose |

| Method Blank | To assess contamination introduced during the analytical procedure in the laboratory. |

| Field Blank | To assess contamination introduced during sample collection and transport. |

| Certified Reference Material (CRM) | To assess the accuracy of the analytical method. |

| Matrix Spike / Matrix Spike Duplicate | To evaluate the effect of the sample matrix on method performance and to assess precision and accuracy. |

| Laboratory Control Sample | To monitor the performance of the analytical method with a clean matrix. |

| Interlaboratory Comparison Sample | To compare a laboratory's performance with that of other laboratories. |

By implementing a rigorous QA/QC program, analytical laboratories can ensure the generation of high-quality, defensible data for this compound, which is essential for accurate environmental assessment and regulatory compliance.

Environmental Remediation and Treatment Technologies

Physicochemical Treatment Approaches

Physicochemical treatment methods are currently the most established and widely applied strategies for addressing PFAS contamination. These technologies primarily focus on either separating the contaminants from the environmental matrix (e.g., water) or destroying the chemical structure of the compounds through energetic processes.

Adsorption using Granular Activated Carbon (GAC) is one of the most studied and commonly implemented technologies for the removal of PFAS from water. researchgate.net The process involves the physical and chemical accumulation of PFAS molecules onto the porous surface of the activated carbon. researchgate.net The effectiveness of GAC is influenced by both the characteristics of the carbon (such as pore structure and surface charge) and the properties of the PFAS compound, including its carbon chain length and functional group. nih.gov

Research has consistently shown that GAC is particularly effective for removing long-chain PFAS. mdpi.comresearchgate.net The hydrophobic perfluorinated tail of the molecule has a strong affinity for the carbon surface. mdpi.com As Perfluorodecanonitrile possesses a long C10 perfluoroalkyl chain, it is expected to adsorb well onto GAC. Studies on other long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), confirm that adsorption capacity increases with the length of the carbon chain. nih.govmdpi.com For instance, pilot-scale studies have demonstrated that GACs perform significantly better for strongly adsorbing long-chain PFAS compared to their shorter-chain counterparts. epa.gov However, the presence of natural organic matter (NOM) in water can compete with PFAS for adsorption sites, potentially reducing the efficiency and lifespan of the GAC filter. nih.gov

| PFAS Compound | Carbon Chain Length | Adsorbent | Observed Adsorption Performance |

|---|---|---|---|

| Perfluorobutanoic acid (PFBA) | C4 | GAC | Low adsorption, early breakthrough |

| Perfluorohexanoic acid (PFHxA) | C6 | GAC | Moderate adsorption |

| Perfluorooctanoic acid (PFOA) | C8 | GAC | High adsorption, later breakthrough |

| Perfluorodecanoic acid (PFDA) | C10 | GAC | Very high adsorption expected, strong affinity |

This table illustrates the general trend of increasing Granular Activated Carbon (GAC) adsorption efficiency with longer PFAS carbon chain length, based on comparative studies of various PFAS compounds. mdpi.comresearchgate.netresearchgate.net Perfluorodecanoic acid (PFDA) is used as a proxy for this compound due to its identical carbon chain length.

High-pressure membrane filtration technologies, such as reverse osmosis (RO) and nanofiltration (NF), are highly effective at removing a broad range of PFAS from water. lu.senih.gov Reverse osmosis, in particular, utilizes a semipermeable membrane with microscopic pores that can block the passage of PFAS molecules while allowing water to pass through under pressure. researchgate.net

Numerous studies have demonstrated that RO can achieve rejection rates of over 99% for many PFAS, including both long-chain and short-chain compounds. lu.senih.govmembranes.com The primary removal mechanism is size exclusion, as the physical size of the PFAS molecules is larger than the membrane pores. nih.gov Due to its molecular size, this compound is expected to be effectively removed by RO systems. Research on structurally similar long-chain PFAS, such as PFDA, confirms high rejection rates by RO membranes. researchgate.net A key challenge for membrane systems is the management of the resulting concentrate or reject stream, which contains a high concentration of the removed PFAS and requires further treatment or disposal. lu.se

| PFAS Compound | Membrane Type | Rejection Rate (%) |

|---|---|---|

| Perfluorohexanoic acid (PFHxA) | RO | >93% |

| Perfluorooctanoic acid (PFOA) | RO | >99% |

| Perfluorooctane sulfonate (PFOS) | RO | >99% |

| Perfluorodecanoic acid (PFDA) | RO | >99% |

This table summarizes the typical rejection rates of various PFAS by Reverse Osmosis (RO) membranes, demonstrating high efficiency for long-chain compounds. nih.govresearchgate.netamtaorg.com Data for PFDA is included as a surrogate for this compound.

Advanced Oxidation Processes (AOPs) refer to a group of technologies that generate highly reactive radicals, such as hydroxyl radicals (•OH), to degrade organic pollutants. redalyc.org While AOPs are effective for many contaminants, the extreme stability of the carbon-fluorine bond makes perfluorinated compounds like this compound highly resistant to oxidation. mdpi.com

Standard AOPs involving ozone or hydrogen peroxide with UV light have shown limited success in degrading long-chain PFAS. mdpi.comnih.gov However, more aggressive AOPs have demonstrated greater potential. Electrochemical oxidation, for example, uses specialized anodes to generate strong oxidants that can break down PFAS. nih.gov Studies have shown that electrochemical methods can achieve high degradation ratios for long-chain PFAS, though the process is often slower for these compounds compared to some shorter-chain ones. researchgate.net The degradation of long-chain perfluorocarboxylic acids often proceeds through a stepwise process, where the molecule is shortened one carbon at a time. nih.gov It is important to note that incomplete degradation can lead to the formation of other, shorter-chain PFAS as byproducts. researchgate.net

| PFAS Compound | AOP Technology | Degradation/Removal Efficiency | Reaction Time |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Electrochemical Oxidation | ~91-98% | 90 min |

| Perfluorononanoic acid (PFNA) | Electrochemical Oxidation | 64-91% | Variable |

| Perfluorooctane sulfonate (PFOS) | UV/Persulfate | Variable (up to 100%) | >2 hours |